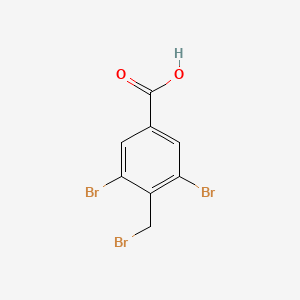

4-(Bromomethyl)-3,5-dibromobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-4-(bromomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIGKFBULNEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 3,5 Dibromobenzoic Acid

Regioselective Bromination Strategies for the Benzoic Acid Core

Achieving the specific 3,5-dibromo substitution on the benzoic acid ring is a critical step that leverages the principles of electrophilic aromatic substitution.

The carboxyl group (-COOH) on the benzoic acid ring is a deactivating and meta-directing group for electrophilic aromatic substitution. youtube.comyoutube.comshaalaa.comshaalaa.com This directing effect means that incoming electrophiles, such as a bromine cation, will preferentially add to the positions meta to the carboxyl group. The initial bromination of benzoic acid yields m-bromobenzoic acid. youtube.comyoutube.com Due to the electron-withdrawing nature of both the carboxyl group and the first bromine atom, the aromatic ring is significantly deactivated, making the second bromination step more challenging and requiring harsh reaction conditions. libretexts.org This second substitution also occurs at a meta position relative to the carboxyl group, resulting in the formation of 3,5-dibromobenzoic acid. nist.govchemicalbook.com The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the bromine molecule, generating a stronger electrophile (Br⁺) that can attack the deactivated aromatic ring. masterorganicchemistry.comlibretexts.org

An alternative strategy to direct dibromination involves starting with a precursor molecule that can be more easily brominated and then converting a functional group into the desired carboxylic acid. For example, one could start with a more activated aromatic ring, perform the dibromination, and then oxidize a side chain to the carboxylic acid. This approach can sometimes offer better control and yield. Another example involves the synthesis of 3,5-dibromobenzoic acid from anthranilic acid through a sequence of bromination and diazotization reactions. chemicalbook.com

Selective Bromination of the Benzylic Moiety

Once the 3,5-dibromo-4-methylbenzoic acid precursor is obtained, the next crucial step is the selective bromination of the methyl group at the 4-position (the benzylic position). This requires conditions that favor free-radical substitution over further electrophilic aromatic substitution.

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.commasterorganicchemistry.comscientificupdate.com This reaction proceeds via a free-radical chain mechanism. mychemblog.comchadsprep.com NBS is advantageous because it provides a low, steady concentration of molecular bromine (Br₂), which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. mychemblog.comysu.edu The initiator generates bromine radicals, which then abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with Br₂ to yield the brominated product and another bromine radical, propagating the chain reaction. mychemblog.comyoutube.com

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical substitution. | Used in slight excess relative to the benzylic substrate. |

| Benzoyl Peroxide or AIBN | Radical initiator to start the chain reaction. | Catalytic amounts. |

| Carbon Tetrachloride (CCl₄) | Non-polar solvent that favors radical reactions. | Used as the reaction medium. |

| Heat or Light | Provides energy to initiate the radical formation. | Reflux temperature of the solvent. |

In addition to thermal initiation, benzylic bromination can be activated by light (photo-activated). acs.orgacs.org Irradiation, often from a household compact fluorescent lamp or a UV lamp, can initiate the formation of bromine radicals from NBS, leading to the selective bromination of the benzylic position. acs.orggoogle.com This method can often be performed under milder conditions and can improve the greenness of the reaction by avoiding harmful solvents and explosive initiators. digitellinc.com Continuous flow photochemical processes have been developed for scalable and safe benzylic brominations. acs.orgacs.orgdigitellinc.com

Catalytic approaches have also been explored to enhance the efficiency and selectivity of benzylic bromination. For instance, the use of catalytic ZrCl₄ with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent has been shown to prevent competing bromination of the aromatic ring. scientificupdate.com

Convergent and Divergent Synthetic Routes to 4-(Bromomethyl)-3,5-dibromobenzoic acid

The synthesis of this compound is typically achieved through a divergent synthetic route . This approach starts from a common precursor and sequentially introduces the required functional groups. A logical starting material is 4-methylbenzoic acid (p-toluic acid). The synthesis would proceed as follows:

Dibromination of the aromatic ring: 4-Methylbenzoic acid is treated with excess bromine and a Lewis acid catalyst to introduce two bromine atoms at the positions meta to the carboxyl group and ortho to the methyl group, yielding 3,5-dibromo-4-methylbenzoic acid.

Benzylic bromination: The resulting 3,5-dibromo-4-methylbenzoic acid is then subjected to free-radical bromination using NBS and a radical initiator to selectively brominate the methyl group, affording the final product, this compound.

A convergent synthesis , where different fragments of the molecule are synthesized separately and then combined, is less practical for a molecule of this complexity. The linear, divergent approach is more straightforward and efficient.

| Step | Starting Material | Reagents | Product |

| 1 | 4-Methylbenzoic acid | Br₂, FeBr₃ | 3,5-Dibromo-4-methylbenzoic acid |

| 2 | 3,5-Dibromo-4-methylbenzoic acid | NBS, AIBN (or light) | This compound |

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and cost-effectiveness. The key transformation, a benzylic bromination, presents several challenges that must be addressed for successful scale-up.

One of the primary challenges in benzylic bromination is controlling the selectivity of the reaction to prevent over-bromination, which leads to the formation of dibrominated and other polysubstituted byproducts. scientificupdate.com On an industrial scale, the separation of these impurities from the desired monobrominated product can be difficult and costly. scientificupdate.com Therefore, process optimization often focuses on maximizing the yield of the target compound while minimizing the formation of these undesired substances.

Key parameters that require careful control during scalable synthesis include:

Temperature: The reaction temperature can significantly influence the rate and selectivity of the bromination. Exothermic reactions require efficient heat dissipation to prevent thermal runaways.

Reagent Addition Rate: A gradual and controlled addition of the brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, is crucial to maintain a low concentration of the reactive bromine species, which favors monobromination. google.com

Agitation: Proper mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" that could lead to side reactions. google.com

Initiator Concentration: In free-radical brominations, the concentration of the radical initiator (e.g., benzoyl peroxide) must be optimized to initiate the reaction effectively without promoting unwanted side reactions.

Modern approaches to process optimization for benzylic brominations include the use of continuous flow reactors. These systems offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput. rsc.orgacs.orgresearchgate.net For instance, continuous photochemical bromination using in-situ generated bromine has been shown to achieve complete conversion with very short residence times, significantly improving the process mass intensity (PMI). rsc.orgbohrium.com

Interactive Data Table: Benzylic Bromination Process Parameters and Their Impact

| Parameter | Objective | Considerations for Scale-up |

| Temperature | Control reaction rate and selectivity | Requires efficient heat management to prevent runaway reactions and byproduct formation. |

| Reagent Addition | Maintain low bromine concentration | Slow, controlled addition is key to maximizing mono-bromination and ensuring safety. google.com |

| Agitation | Ensure homogeneity | Crucial for consistent heat and mass transfer, preventing localized over-reaction. google.com |

| Solvent Choice | Solubilize reactants, facilitate heat transfer | Chlorinated solvents are common but pose environmental concerns; greener alternatives are sought. |

| Reaction Quenching | Deactivate unreacted bromine | A rapid and effective quenching step (e.g., with sodium thiosulfate) is vital for process safety and to prevent further reaction. acs.org |

Novel Bromination Reagents and Methodologies for Related Scaffolds

The field of organic synthesis is continually evolving, with the development of new reagents and methodologies that offer improved selectivity, safety, and environmental profiles. For the synthesis of complex molecules like this compound, these innovations can provide significant advantages over traditional methods.

Alternative Brominating Reagents:

While N-bromosuccinimide (NBS) is a widely used reagent for benzylic bromination, several alternatives have been developed to address some of its limitations. libretexts.orgyoutube.com For example, electron-rich substrates can be challenging for NBS-based procedures due to competing electrophilic aromatic bromination. rsc.org In such cases, alternative reagents may offer better selectivity.

One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . When used in the presence of a catalytic amount of Zirconium tetrachloride (ZrCl4), DBDMH can effectively brominate benzylic positions while preventing the competing bromination of the aromatic ring. scientificupdate.com Another underutilized bromine source is bromotrichloromethane (BrCCl3) , which has been shown to be effective in the photochemical benzylic bromination of electron-rich substrates like p-methoxytoluene under continuous flow conditions. rsc.org

Advanced Methodologies:

The in-situ generation of bromine is a significant advancement in bromination chemistry, as it avoids the handling and storage of highly corrosive and toxic molecular bromine. acs.org One established method involves the reaction of sodium bromate (NaBrO3) with hydrobromic acid (HBr) to produce bromine in a continuous flow system, which can then be immediately used in a photochemical bromination reaction. rsc.orgbohrium.com This approach not only improves safety but also allows for precise control over the amount of bromine generated and consumed.

Furthermore, the development of continuous stirred-tank reactors (CSTRs) for photochemical brominations has expanded the scope of this technology to include solid materials and slurries, which can be challenging for traditional flow reactors. scientificupdate.com

Interactive Data Table: Comparison of Bromination Reagents for Benzylic Positions

| Reagent | Abbreviation | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide | NBS | Radical initiator (AIBN, BPO), light; CCl4, CH3CN | Readily available, solid, easier to handle than Br2. libretexts.org | Can lead to competing aromatic bromination in electron-rich systems; CCl4 is toxic. scientificupdate.comrsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Catalytic ZrCl4 | Prevents competing aromatic bromination. scientificupdate.com | Requires a catalyst. |

| Bromotrichloromethane | BrCCl3 | Photochemical (UV light) | Effective for electron-rich substrates; readily available. rsc.org | Requires photochemical reactor setup. |

| In-situ generated Bromine | Br2 | NaBrO3/HBr, flow reactor, light | Enhanced safety (avoids handling Br2); precise control; reduced waste. rsc.orgacs.org | Requires specialized flow chemistry equipment. |

These advancements in both reagents and reaction technologies provide a powerful toolkit for the synthesis of this compound and related polybrominated aromatic compounds, enabling greater control, improved safety, and pathways toward more efficient and scalable manufacturing processes.

Advanced Reactivity Studies of 4 Bromomethyl 3,5 Dibromobenzoic Acid

Reactivity of the Benzylic Bromide Functionality

The benzylic bromide is a key reactive site, influenced significantly by the electronic properties of the substituted benzene (B151609) ring.

The benzylic carbon in 4-(bromomethyl)-3,5-dibromobenzoic acid is susceptible to nucleophilic attack, primarily through the bimolecular nucleophilic substitution (SN2) pathway.

SN2 Pathway : As a primary benzylic halide, the substrate is sterically accessible for a backside attack by a nucleophile. youtube.com The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. youtube.com The transition state is stabilized by the adjacent aromatic ring, which can delocalize the partial negative charges through its π-system, accelerating the reaction rate compared to a typical primary alkyl halide. youtube.com Strong nucleophiles and polar aprotic solvents favor this pathway. youtube.com

SN1 Pathway : The unimolecular nucleophilic substitution (SN1) pathway is highly disfavored for this substrate. SN1 reactions proceed through a carbocation intermediate. pearson.com While benzylic carbocations are generally stabilized by resonance, the presence of three potent electron-withdrawing groups (two bromine atoms and a carboxylic acid) on the aromatic ring significantly destabilizes the positive charge of the potential benzylic carbocation. youtube.compearson.com This destabilization raises the activation energy for carbocation formation to a prohibitive level, making the SN1 mechanism kinetically unfeasible under typical conditions. researchgate.net

The prevailing reaction pathway for nucleophilic substitution at the benzylic position is summarized in the table below.

| Pathway | Feasibility | Key Factors for this compound | Favorable Conditions |

|---|---|---|---|

| SN2 | Highly Favorable | Primary benzylic carbon (low steric hindrance); π-system stabilization of the transition state. | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻); Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). libretexts.org |

| SN1 | Highly Unfavorable | Severe electronic destabilization of the carbocation intermediate by three electron-withdrawing groups (-COOH, -Br x2). pearson.com | Weak nucleophiles; Polar protic solvents (conditions are generally ineffective for this substrate). |

The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The single unpaired electron can be delocalized over the aromatic ring, significantly lowering the energy of the radical intermediate. masterorganicchemistry.com

Homolytic cleavage of the carbon-bromine bond can be initiated by heat or ultraviolet (UV) light, especially in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 4-carboxy-2,6-dibromobenzyl radical can then participate in various radical processes, such as atom transfer reactions or coupling with other radical species. The stability of this radical is a direct consequence of the weak benzylic C-H bond (in the precursor 3,5-dibromo-4-methylbenzoic acid), which has a bond dissociation energy of approximately 90 kcal/mol. masterorganicchemistry.com This inherent stability facilitates reactions that proceed via a benzylic radical intermediate. masterorganicchemistry.com

Treatment of this compound with a strong, sterically hindered base can lead to an elimination reaction (E2 mechanism) to form a conjugated alkene. youtube.comucalgary.ca This dehydrobromination reaction involves the abstraction of a proton from the methyl group (if one were present on an adjacent carbon) and the concurrent expulsion of the bromide ion. However, since there are no β-hydrogens on an adjacent carbon atom in the parent molecule, intramolecular elimination is not possible.

In derivatives where the benzylic position is further substituted (e.g., 4-(1-bromoethyl)-3,5-dibromobenzoic acid), E2 elimination becomes a significant competitive pathway to SN2 substitution. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), would favor the E2 pathway, leading to the formation of a styrene (B11656) derivative. The resulting product benefits from the extended conjugation between the newly formed double bond and the aromatic ring, which provides a thermodynamic driving force for the reaction. youtube.com

Reactivity of Aromatic Bromine Substituents

The two bromine atoms attached directly to the aromatic ring exhibit reactivity characteristic of aryl halides, primarily engaging in reactions mediated by transition metals or involving organometallic intermediates.

The aromatic C(sp²)-Br bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. A key consideration for this substrate is chemoselectivity, as it possesses three different C-Br bonds. In general, the oxidative addition of palladium(0) to a C(sp²)-Br bond is kinetically more favorable than to a C(sp³)-Br bond. kochi-tech.ac.jp This inherent reactivity difference allows for the selective functionalization of the aromatic positions while leaving the benzylic bromide intact, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is a robust method for forming new C-C bonds. lookchem.com For this compound, selective coupling at the 3- and 5-positions is achievable with various aryl- or vinylboronic acids. nih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.org This reaction provides a direct method for the vinylation of the aromatic ring at the 3- and/or 5-positions. libretexts.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes. wikipedia.org The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.org The higher reactivity of aryl bromides over chlorides is well-established, allowing for selective couplings. wikipedia.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with an amine (primary or secondary). wikipedia.org It is a powerful tool for synthesizing substituted anilines and their derivatives.

The table below summarizes typical conditions for these selective cross-coupling reactions.

| Reaction | Typical Catalyst/Ligand | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | Ar-B(OH)₂ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O |

| Heck | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ | Alkene (e.g., styrene, acrylate) | Et₃N or DIPEA | DMF or Acetonitrile |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N or Piperidine | THF or DMF |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or RuPhos | Primary/Secondary Amine | NaOtBu or Cs₂CO₃ | Toluene or Dioxane |

The formation of organolithium or Grignard reagents from the aromatic bromine substituents is complicated by the presence of the acidic carboxylic acid proton.

Protecting Group Requirement : Grignard reagents and organolithiums are extremely strong bases and will be instantly quenched by the acidic proton of the carboxylic acid group in an irreversible acid-base reaction. masterorganicchemistry.comchemguide.co.uk Therefore, it is essential to first protect the carboxylic acid, typically by converting it to an ester (e.g., a methyl or ethyl ester). oup.comlibretexts.org This protection strategy renders the group inert to the organometallic reagent. masterorganicchemistry.com

Halogen-Metal Exchange : Once the carboxylic acid is protected, the aryl bromide can be converted into an organometallic species.

Grignard Reagent : Reaction with magnesium metal in an ether solvent (like THF or diethyl ether) will convert one or both of the C(sp²)-Br bonds into a Grignard reagent (Ar-MgBr). byjus.comlibretexts.org This process involves the oxidative insertion of magnesium into the carbon-bromine bond. wikipedia.org

Organolithium Reagent : Reaction with an alkyllithium reagent (commonly n-butyllithium or tert-butyllithium) at low temperatures (e.g., -78 °C) will result in a rapid bromine-lithium exchange to form the aryllithium species. uwindsor.ca This is generally a faster and more efficient process than Grignard formation for aryl bromides.

An interesting point of reactivity is the potential for competition between halogen-metal exchange and directed ortho-lithiation. The protected carboxylate group can direct lithiation to the adjacent C-6 position. semanticscholar.orgrsc.orgresearchgate.net However, for aryl bromides, the rate of bromine-lithium exchange is typically much faster than the deprotonation of an aromatic C-H bond, meaning that formation of the organolithium at the C-3 or C-5 position is the expected outcome. uwindsor.ca

Nucleophilic Aromatic Substitution Pathways (if activated)

The aromatic ring of this compound is substituted with two bromine atoms, which are typically unreactive toward nucleophilic attack on a simple benzene ring. However, the presence of the electron-withdrawing carboxylic acid group at the 1-position significantly influences the electronic character of the ring. This group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The bromine atoms at the 3- and 5-positions are ortho and meta to the carboxylic acid. The activating effect of the carboxylate group is strongest at the ortho and para positions. In this case, both bromine atoms are ortho to the carboxyl group, making them potential sites for nucleophilic displacement. For an SNAr reaction to proceed, a strong nucleophile is typically required, and the reaction may necessitate elevated temperatures. The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Studies on analogous brominated aromatic compounds demonstrate that such substitutions are feasible. For instance, the incorporation of bromine atoms into certain heterocyclic systems enhances their reactivity in aromatic nucleophilic substitution reactions. researchgate.net Copper-catalyzed amination has been shown to be effective for the regioselective substitution of a bromide adjacent to a carboxylic acid moiety on a benzene ring. nih.gov This suggests that under specific catalytic conditions, selective substitution of one of the aryl bromides in this compound could be achieved.

Potential nucleophiles for these pathways include amines, alkoxides, and thiolates. The reaction's success and selectivity would depend on factors such as the nucleophile's strength, solvent, temperature, and the potential use of a catalyst.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key reactive center in this compound, allowing for a variety of derivatizations.

Esterification Reactions and Amidation

The carboxylic acid moiety readily undergoes esterification and amidation, two fundamental transformations in organic synthesis.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This classic method is known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. Another common method involves reacting the carboxylate salt with an alkyl halide. Given the presence of a reactive bromomethyl group in the molecule, this last method would require careful selection of conditions to avoid intramolecular or intermolecular side reactions.

Amidation: The formation of amides from the carboxylic acid group can be achieved by reacting it with an amine. This transformation usually requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. As with esterification, converting the carboxylic acid to an acyl chloride first, followed by the addition of an amine, is also a highly effective method for amide bond formation. Research on 3,5-dibromobenzoic acid confirms its use in the synthesis of various amide derivatives. sigmaaldrich.comchemicalbook.com

The table below summarizes common conditions for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Esterification | R-OH, H⁺ (cat.) | Reflux | 4-(Bromomethyl)-3,5-dibromobenzoate ester |

| 1. SOCl₂ 2. R-OH, Pyridine | Room Temp. to Reflux | 4-(Bromomethyl)-3,5-dibromobenzoate ester | |

| Amidation | 1. SOCl₂ 2. R¹R²NH | Room Temp. | N,N-disubstituted-4-(bromomethyl)-3,5-dibromobenzamide |

| R¹R²NH, EDC, HOBt | Room Temp. | N,N-disubstituted-4-(bromomethyl)-3,5-dibromobenzamide |

Decarboxylation Strategies and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for aromatic carboxylic acids unless the ring is activated by specific functional groups. The presence of the bromine and bromomethyl substituents does not significantly facilitate this process.

Strategies for the decarboxylation of aromatic acids often involve heating the compound at high temperatures, sometimes in the presence of a catalyst like copper powder or in a high-boiling solvent such as quinoline. For example, the decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid can be achieved by refluxing it in water. orgsyn.org This suggests that under specific protic conditions, decarboxylation might be induced.

The mechanism for uncatalyzed thermal decarboxylation can be complex. For some aromatic carboxylic acids, the mechanism may involve a concerted process or the formation of an unstable aryl anion intermediate after the loss of CO₂. The stability of this intermediate is a crucial factor in the reaction's feasibility.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of three distinct types of reactive sites—a benzylic bromide, two aryl bromides, and a carboxylic acid—makes chemoselectivity a paramount consideration in the reactions of this compound. The outcome of a reaction is highly dependent on the chosen reagents and conditions.

Benzylic Bromide (-CH₂Br): This group is the most reactive site for nucleophilic substitution via an SN2 mechanism due to the stability of the benzylic carbocation-like transition state. Reactions with mild nucleophiles (e.g., carboxylates, amines, thiols) at or below room temperature will likely occur selectively at this position, leaving the aryl bromides and the carboxylic acid (or its conjugate base) intact.

Carboxylic Acid (-COOH): This group's reactivity is primarily as an acid or as a substrate for condensation reactions. It will react preferentially with bases. Esterification or amidation requires specific activating agents or catalysts and conditions that are typically not conducive to the substitution of the less reactive aryl bromides.

Aryl Bromides (-Br on ring): These are the least reactive sites. Their substitution requires harsh conditions (high temperature, strong nucleophiles for SNAr) or, more commonly, transition-metal catalysis (e.g., Palladium- or Copper-catalyzed cross-coupling reactions). Such conditions can be chosen to leave the benzylic position untouched, especially if it has already been derivatized.

Regioselectivity primarily concerns the differentiation between the two aryl bromides. Since they are chemically equivalent (both are at positions 3 and 5), achieving selective substitution of only one of them is challenging without a directing group or a catalyst that can differentiate the positions. However, studies on similar di-substituted systems have shown that regioselective reactions can be achieved. For instance, regioselective halogen-metal exchange reactions have been demonstrated on 3-substituted 1,2-dibromo arenes. organic-chemistry.org Similarly, palladium-catalyzed coupling reactions can exhibit high regioselectivity on substrates like 3,5-dibromo-2-pyrone. nih.gov

The following table outlines the expected chemoselective outcomes under different reaction conditions.

| Reagent/Condition | Primary Reactive Site | Reaction Type |

| Nu⁻ (e.g., RCOO⁻, N₃⁻), Mild Temp. | Benzylic Bromide | SN2 |

| R-OH, H⁺, Heat | Carboxylic Acid | Fischer Esterification |

| Amine, Coupling Agent | Carboxylic Acid | Amidation |

| Pd(0) catalyst, Ligand, Base, Coupling Partner | Aryl Bromides | Cross-Coupling (e.g., Suzuki, Heck) |

| Strong Nu⁻, High Temp. | Aryl Bromides | SNAr |

Kinetic and Mechanistic Investigations of Reaction Pathways

While specific kinetic studies on this compound are not widely reported, the mechanisms of its potential reactions are well-established from studies of analogous compounds.

Reaction at the Benzylic Carbon: Nucleophilic substitution at the bromomethyl group is expected to follow a classic SN2 mechanism. The reaction rate would be first-order in both the substrate and the nucleophile. The kinetics would be sensitive to the steric bulk of the nucleophile and the solvent polarity.

Reactions at the Carboxylic Acid: The mechanism of Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. The rate-determining step is typically the nucleophilic attack or the elimination of water. Amidation via coupling agents involves the formation of a highly reactive activated ester intermediate, which then undergoes nucleophilic acyl substitution by the amine.

Reactions at the Aromatic Ring (SNAr): The mechanism of nucleophilic aromatic substitution can be either a stepwise process involving a distinct Meisenheimer complex intermediate or a concerted process. nih.gov Kinetic isotope effect studies on similar systems have been used to distinguish between these pathways. For a stepwise reaction, the rate can be limited by either the formation of the intermediate or its subsequent decomposition. The reaction kinetics are influenced by the electron-withdrawing power of the activating group and the stability of the intermediate complex. nih.gov The rate of reaction would be highly dependent on the nature of the nucleophile and the solvent.

Applications of 4 Bromomethyl 3,5 Dibromobenzoic Acid in Complex Molecule Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Multifunctional Scaffolds

The distinct and orthogonally reactive sites of 4-(bromomethyl)-3,5-dibromobenzoic acid make it an ideal starting material for the construction of multifunctional scaffolds. Chemists can selectively address each functional group in a programmed sequence to build complex, three-dimensional molecules. For instance, the highly reactive bromomethyl group can first be targeted for substitution by a nucleophile. Subsequently, the carboxylic acid can be converted into an amide or ester, and finally, the aryl bromides can be functionalized via transition-metal-catalyzed cross-coupling reactions. This stepwise approach provides precise control over the final molecular architecture, enabling the synthesis of diverse and complex structures from a single, versatile precursor.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

In the fields of pharmaceutical and agrochemical development, the molecular framework of this compound serves as a valuable platform. Its structural analogue, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been successfully utilized as a key precursor in the synthesis of the 1,4-benzodiazepine-2,3-dione scaffold, a core structure in many therapeutic agents. nih.gov This suggests that this compound could similarly be employed in multi-step sequences involving nucleophilic displacement, acylation, and cyclization to create novel heterocyclic systems.

Furthermore, the "bromomethyl-benzoic acid" moiety is a recognized pharmacophore. The related compound, methyl 4-(bromomethyl)benzoate, is a known intermediate in the synthesis of pharmaceuticals such as the antihypertensive agent Eprosartan and the anticancer drug Imatinib. sarex.com The two bromine atoms on the aromatic ring of this compound offer additional advantages, allowing for the fine-tuning of a molecule's steric and electronic properties, which can be critical for optimizing biological activity and pharmacokinetic profiles.

Building Block in Polymer Chemistry and Supramolecular Assembly

The structure of this compound lends itself to applications in materials science, particularly in polymer chemistry and the design of self-assembling systems. It can function as a monomer in polymerization reactions. For example, through polycondensation reactions involving the carboxylic acid and bromomethyl groups, polyesters or polyamides can be synthesized. The resulting polymers would feature pendant dibromophenyl groups along the backbone, which can be further modified post-polymerization to introduce new functionalities or to serve as sites for cross-linking.

In supramolecular chemistry, the carboxylic acid group is a robust hydrogen-bonding motif, capable of directing the self-assembly of molecules into ordered, higher-order structures. The rigid dibromophenyl ring provides a well-defined structural unit. A related compound, 4-(bromomethyl)benzoic acid, is used to create ligands that self-assemble into luminescent metallogels. rsc.org The bromomethyl group is first converted to an azide, which then participates in a "click" reaction to form a triazole-based ligand. rsc.org A similar synthetic strategy could be applied to this compound to create more complex, halogenated ligands for the development of novel functional materials with tailored optical or electronic properties.

Utility in the Development of Novel Organic Reagents and Catalysts

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is a significant area of chemical research. The bromomethyl group of this compound is an excellent handle for covalently attaching the molecule to solid supports like polymer resins or silica (B1680970) gel. Once immobilized, the remaining functional groups—the carboxylic acid and the two aryl bromides—can be chemically transformed. For example, the aryl bromide positions could be converted into phosphine (B1218219) ligands capable of coordinating with transition metals, creating a solid-supported catalyst for use in various organic transformations. This approach simplifies catalyst recovery and reuse, contributing to more sustainable chemical processes. The carboxylic acid moiety could also function as a co-catalyst or as an acidic site within the final material.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl 3,5 Dibromobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-(Bromomethyl)-3,5-dibromobenzoic acid is predicted to be relatively simple, characterized by three distinct signals. The two aromatic protons at positions 2 and 6 are chemically equivalent and, lacking adjacent protons for coupling, would appear as a sharp singlet. The methylene protons of the bromomethyl group (-CH₂Br) are also equivalent and would produce a singlet. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically at a higher chemical shift, and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Due to the molecule's symmetry, the spectrum is expected to display six distinct signals: one for the carboxylic carbon, one for the methylene carbon, and four for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The carbons bonded to bromine atoms (C3 and C5) are expected to be shifted to a higher field (lower ppm value) compared to similar non-brominated aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds like 4-(bromomethyl)benzoic acid and 3,5-dibromobenzoic acid.

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (H2, H6) | ¹H | 8.0 - 8.2 | Singlet (s) |

| -CH₂ Br | ¹H | 4.6 - 4.8 | Singlet (s) |

| -COOH | ¹H | 11.0 - 13.0 | Broad Singlet (br s) |

| -C OOH | ¹³C | 165 - 170 | - |

| C 1-COOH | ¹³C | 132 - 135 | - |

| C 2, C 6 | ¹³C | 130 - 133 | - |

| C 3, C 5-Br | ¹³C | 125 - 128 | - |

| C 4-CH₂Br | ¹³C | 140 - 143 | - |

| -C H₂Br | ¹³C | 30 - 33 | - |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the parent compound, this compound, no cross-peaks would be expected in a COSY spectrum because all proton signals are singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. For this molecule, HSQC would show a clear cross-peak connecting the methylene proton signal (~4.7 ppm) to the methylene carbon signal (~32 ppm). It would also show a correlation between the aromatic proton signal (~8.1 ppm) and the C2/C6 carbon signal (~131 ppm).

The methylene protons (-CH₂Br) showing correlations to the adjacent quaternary carbon (C4) and the neighboring aromatic carbons (C3 and C5).

The aromatic protons (H2 and H6) showing correlations to the carboxyl carbon (C=O), the ipso-carbon (C1), and the quaternary carbons at C3/C5 and C4. These long-range correlations are definitive in connecting the carboxylic acid group and the bromomethyl group to the correct positions on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₈H₅Br₃O₂. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6) for the molecular ion, providing definitive evidence for the presence of three bromine atoms.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₈H₅⁷⁹Br₃O₂ | [M]⁺ | 369.7890 |

| C₈H₅⁷⁹Br₂⁸¹BrO₂ | [M+2]⁺ | 371.7870 |

| C₈H₅⁷⁹Br⁸¹Br₂O₂ | [M+4]⁺ | 373.7849 |

| C₈H₅⁸¹Br₃O₂ | [M+6]⁺ | 375.7829 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. The resulting fragmentation pattern serves as a fingerprint that can confirm the proposed structure. For this compound, key fragmentation pathways would include:

Loss of a Bromine Radical: The initial loss of a bromine atom from the bromomethyl group is a likely fragmentation, leading to a stable benzyl cation.

Loss of HBr: Elimination of a hydrogen bromide molecule.

Decarboxylation: The loss of the carboxyl group, either as a •COOH radical (loss of 45 Da) or through the sequential loss of water and carbon monoxide.

Table 3: Predicted Major Fragments in MS/MS Analysis

| Predicted Fragment Ion (m/z) | Proposed Loss from Molecular Ion [M]⁺ | Proposed Fragment Structure |

| 291/293/295 | •Br | [M - Br]⁺ |

| 289/291/293/295 | H₂O + CO | [M - COOH + H]⁺ |

| 325/327/329 | •COOH | [M - COOH]⁺ |

| 212/214 | •Br, •COOH | [M - Br - COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govedinst.com They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. nih.gov Strong absorptions are expected for polar bonds. Key characteristic peaks for this compound would include a very broad O-H stretching band for the carboxylic acid, a sharp and intense C=O stretching band, and C-Br stretching bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. upmc.fr It is particularly sensitive to vibrations of non-polar, symmetric bonds. Therefore, the symmetric stretching of the aromatic ring would be expected to produce a strong signal. The C-Br bonds also typically show characteristic Raman signals. Water is a very weak Raman scatterer, making this technique suitable for aqueous samples. edinst.com

Table 4: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Strong | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong | Medium |

| Aromatic Ring | C=C stretch | 1550-1600 | Medium-Strong | Strong |

| Aromatic Ring | C-H stretch | 3050-3100 | Medium | Medium |

| Methylene Group | C-H stretch | 2850-2960 | Medium | Medium |

| Alkyl Halide | C-Br stretch | 600-700 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry of a compound. Furthermore, it elucidates the packing arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and halogen bonding that govern the solid-state architecture.

As of this writing, a detailed single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). However, were a suitable single crystal of the compound to be grown and analyzed, the technique would provide invaluable structural insights.

The expected analytical workflow would involve mounting a high-quality crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and processed to generate an electron density map, from which the positions of the atoms could be resolved.

A crystallographic analysis of this compound would be expected to precisely define:

The geometry of the benzene (B151609) ring, confirming its planarity.

The precise C-Br bond lengths for the two bromine atoms on the aromatic ring and the one in the bromomethyl group.

The bond angles and lengths associated with the carboxylic acid and bromomethyl substituents.

The conformation of the carboxylic acid and bromomethyl groups relative to the plane of the benzene ring.

The intermolecular interactions in the solid state. Of particular interest would be the potential for hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures, and possible halogen bonding involving the bromine atoms.

This data is crucial for understanding the molecule's intrinsic structural properties and how it interacts with other molecules, which can influence its physical properties like melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of aromatic carboxylic acids like this compound. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica (B1680970) gel chemically modified with C18 (octadecylsilyl) groups, while the mobile phase is a more polar solvent mixture.

For the purity assessment of this compound, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the aqueous buffer. This allows for the efficient elution of both more polar and less polar impurities that might be present in the sample. The acidic nature of the analyte necessitates the addition of an acid, such as formic acid or phosphoric acid, to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention time reproducibility. Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophores.

Below are typical conditions for the HPLC analysis of substituted benzoic acids.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) with Derivatization

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like carboxylic acids is limited. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, which would lead to poor peak shape, strong adsorption on the column, and thermal decomposition in the hot injector.

To overcome these limitations, a derivatization step is required prior to GC analysis. researchgate.netcolostate.edu This chemical modification converts the polar carboxylic acid group into a less polar and more volatile derivative, typically an ester or a silyl ether. colostate.edusemanticscholar.org

Common derivatization strategies for carboxylic acids include:

Esterification: This is the most common approach, converting the -COOH group into an ester (-COOR). This can be achieved using various reagents, such as diazomethane to form a methyl ester, or an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst like boron trifluoride (BF3). colostate.edu Another effective class of reagents for forming esters are alkyl halides, such as pentafluorobenzyl bromide (PFBBr), which creates a PFB ester that is highly sensitive to electron capture detection (ECD). researchgate.net

Silylation: This reaction replaces the acidic proton of the carboxyl group with a trialkylsilyl group, most commonly a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. The resulting TMS esters are significantly more volatile and thermally stable.

Once derivatized, the compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

The table below outlines typical parameters for a GC-MS analysis following derivatization.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Step | Esterification (e.g., with BF3/Methanol) or Silylation (e.g., with BSTFA) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Interface Temp | 280-300 °C |

Theoretical and Computational Chemistry Investigations of 4 Bromomethyl 3,5 Dibromobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(bromomethyl)-3,5-dibromobenzoic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to determine its optimized molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.nettci-thaijo.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like 4-bromo-3-(methoxymethoxy) benzoic acid, a related compound, the HOMO-LUMO energy gap has been calculated to be 4.46 eV. researchgate.net Such calculations for this compound would provide valuable information about its electronic properties and reactivity. DFT also allows for the calculation of other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. tci-thaijo.orgmdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Ionization Potential | The minimum energy required to remove an electron from a molecule |

| Electron Affinity | The energy released when an electron is added to a molecule |

| Electronegativity | The tendency of an atom to attract a bonding pair of electrons |

| Chemical Hardness | A measure of resistance to change in electron distribution |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can be used to perform highly accurate calculations of molecular properties. For molecules similar to this compound, such as 3,4-diaminobenzoic acid, ab initio calculations with basis sets like 6-311++G(d,p) have been used to optimize the geometry and calculate harmonic-vibrational wave numbers. nih.gov The results from these calculations can be compared with experimental data to validate the theoretical model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and the dynamics of its intermolecular interactions. nih.gov

In a study of enastron analogues, MD simulations were used to understand the interactions between a ligand and a protein. nih.gov Similarly, for this compound, MD simulations could be employed to study its behavior in different solvents or its interaction with biological macromolecules. These simulations can reveal the stability of different conformations and the nature of intermolecular forces, such as hydrogen bonds, that govern its interactions with other molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman spectra) for various benzoic acid derivatives. researchgate.netnih.gov For instance, in the study of 3,5-dinitrobenzoic acid, DFT calculations were used to compute the harmonic vibrational wavenumbers, which were then compared with the experimental FT-IR and Raman spectra. nih.gov A similar approach for this compound would involve calculating its vibrational spectrum and comparing it with experimental data to assign the different vibrational modes.

The prediction of NMR chemical shifts is another important application of computational chemistry. nih.govnih.govsourceforge.io While DFT can be used for this purpose, machine learning-based approaches are also becoming increasingly accurate. nih.govnih.gov For small organic molecules, prediction errors for 1H chemical shifts can be as low as 0.2–0.3 ppm with methods like HOSE codes and 0.2–0.4 ppm with DFT. nih.gov Predicting the 1H and 13C NMR chemical shifts of this compound would be valuable for its structural characterization.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Vibrational frequencies and intensities |

Note: This table indicates the types of spectroscopic data that can be computationally predicted for this compound.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying the transient transition states. mit.eduresearchgate.net By mapping the potential energy surface of a reaction, researchers can determine the most likely reaction pathway and the energy barriers involved.

For reactions involving this compound, computational methods could be used to model the reaction with other molecules, identify the transition state structures, and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. Recent advances in machine learning have also enabled the rapid prediction of transition state structures. mit.edu

Computational Studies on Structure-Reactivity Relationships (SAR)

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. Computational methods play a key role in SAR by allowing for the systematic modification of a molecule's structure and the calculation of its resulting properties.

For this compound, computational SAR studies could involve investigating the effect of substituting the bromine atoms or modifying the carboxylic acid and bromomethyl groups on the molecule's electronic properties and reactivity. By calculating descriptors such as the HOMO-LUMO gap, electrostatic potential, and various reactivity indices for a series of related compounds, it is possible to build a model that relates the structural features to the observed reactivity.

Rational Design of Derivatives Based on Computational Predictions

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, leveraging computational tools to predict the properties and biological activities of molecules before their synthesis. openmedicinalchemistryjournal.comnih.govnih.gov This in silico approach accelerates the drug discovery process by prioritizing compounds with a higher probability of success, thereby reducing the time and cost associated with experimental screening. neuroquantology.comacs.org For a molecule such as this compound, with its reactive bromomethyl group and substituted aromatic ring, computational methods offer a powerful strategy to explore its therapeutic potential and to design derivatives with enhanced efficacy and optimized pharmacokinetic profiles.

A hypothetical rational design strategy for derivatives of this compound would commence with the identification of a plausible biological target. Given the presence of a potentially reactive bromomethyl group, a suitable target could be an enzyme where this group can act as an electrophile, forming a covalent bond with a nucleophilic residue (such as cysteine or histidine) in the active site. For the purpose of this theoretical discussion, let us consider a hypothetical enzyme target, "Enzyme X," which is implicated in a disease pathway and possesses a well-defined active site.

The initial phase of the design process would involve a thorough computational analysis of the parent compound, this compound. This would include:

Molecular Docking: The three-dimensional structure of this compound would be docked into the active site of Enzyme X. researchgate.netijcap.iniaanalysis.comnih.govresearchgate.net This would predict the most likely binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and the proximity of the bromomethyl group to nucleophilic residues.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the electronic properties of the parent molecule. nih.govmdpi.comprofacgen.comsubstack.comijsdr.org This could include the partial atomic charges, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's reactivity and its ability to participate in various interactions.

Based on the insights gained from the initial computational analysis, a series of derivatives would be designed with specific therapeutic goals in mind, such as improving binding affinity or modulating reactivity. The design strategy could explore modifications at several key positions on the parent molecule:

Modification of the Benzoic Acid Group: The carboxylic acid moiety could be replaced with other acidic groups (e.g., tetrazole) or converted to esters or amides to explore different hydrogen bonding interactions within the active site.

Substitution on the Aromatic Ring: The bromine atoms at positions 3 and 5 could be replaced with other halogen atoms (e.g., chlorine, fluorine) or with small alkyl or alkoxy groups. These modifications would alter the electronic properties and steric profile of the molecule, potentially leading to improved binding.

Alteration of the Bromomethyl Group: While the bromomethyl group is key for potential covalent inhibition, its reactivity could be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic ring.

Each designed derivative would then be subjected to a rigorous computational evaluation to predict its potential as a therapeutic agent. This evaluation would encompass several key areas:

Prediction of Binding Affinity: Molecular docking simulations would be performed for each derivative to predict its binding energy and binding mode within the active site of Enzyme X. openmedicinalchemistryjournal.comnih.gov Derivatives with lower (more favorable) predicted binding energies would be prioritized. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate specific structural features with predicted biological activity. nih.gov

Prediction of ADMET Properties: A crucial aspect of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. iapchem.orgtandfonline.comresearchgate.netnih.govnih.gov A range of computational models would be used to predict key ADMET parameters for the designed derivatives.

The results of these computational predictions would be compiled and analyzed to select a small number of the most promising derivatives for chemical synthesis and subsequent experimental validation. This iterative process of computational design, prediction, and experimental testing is a hallmark of rational drug discovery. 182.160.97cell.comacs.orgfrontiersin.org

To illustrate the type of data that would be generated in such a study, the following tables present hypothetical computational predictions for a selection of designed derivatives of this compound.

Table 1: Hypothetical Molecular Docking and QSAR Predictions for Designed Derivatives

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Predicted pIC50 |

| Parent | This compound | -7.2 | 6.5 |

| Deriv-01 | 4-(Bromomethyl)-3,5-dichlorobenzoic acid | -7.8 | 7.1 |

| Deriv-02 | 4-(Bromomethyl)-3,5-difluorobenzoic acid | -7.5 | 6.8 |

| Deriv-03 | Methyl 4-(bromomethyl)-3,5-dibromobenzoate | -6.9 | 6.2 |

| Deriv-04 | 4-(Bromomethyl)-3,5-dimethylbenzoic acid | -8.1 | 7.4 |

This table contains hypothetical data for illustrative purposes.

Table 2: Hypothetical Predicted ADMET Properties for Designed Derivatives

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted Cytochrome P450 2D6 Inhibition |

| Parent | High | High | Inhibitor |

| Deriv-01 | High | Medium | Non-inhibitor |

| Deriv-02 | High | Low | Non-inhibitor |

| Deriv-03 | Medium | High | Inhibitor |

| Deriv-04 | High | High | Non-inhibitor |

This table contains hypothetical data for illustrative purposes.

This structured, computation-driven approach to derivative design allows for a more focused and efficient exploration of the chemical space around a lead compound like this compound, ultimately increasing the likelihood of identifying a clinical candidate with a superior therapeutic profile.

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-3,5-dibromobenzoic acid, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor. For example, bromination of 3,5-dibromobenzoic acid at the para-methyl position could be achieved using under radical initiation (e.g., AIBN) in a solvent like CCl . To minimize over-bromination or oxidation side reactions:

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromomethyl protons at ~4.3 ppm and aromatic protons downfield due to bromine deshielding) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, expected ) .

- Elemental Analysis : Confirm Br content matches theoretical values (±0.3%) .

Q. What are the recommended storage conditions to ensure stability of this compound?

- Methodological Answer :

- Store in amber vials at –20°C to prevent light-induced degradation.

- Keep under inert atmosphere (argon or nitrogen) to avoid moisture absorption or oxidation .

- Use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 3,5-dibromobenzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group () acts as a leaving group, enabling nucleophilic displacement (e.g., with amines or thiols). Key considerations:

Q. What strategies can resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., SGLT2 or renin) .

- Parameterization : Assign partial charges using DFT calculations (e.g., B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous reactions?

- Methodological Answer :

- Hydrolysis Risk : The bromomethyl group is prone to hydrolysis. Use anhydrous solvents and strictly control pH (<7) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How can regioselectivity challenges during functionalization of the bromomethyl group be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。